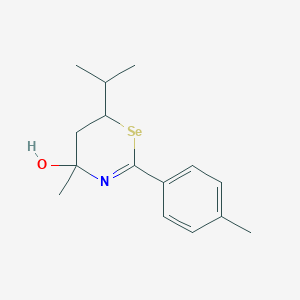

6-isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol

Description

6-Isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol is a six-membered heterocyclic compound containing selenium in its 1,3-selenazin core. The structure features a dihydro backbone with substituents including isopropyl, methyl, and p-tolyl groups.

Properties

IUPAC Name |

4-methyl-2-(4-methylphenyl)-6-propan-2-yl-5,6-dihydro-1,3-selenazin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NOSe/c1-10(2)13-9-15(4,17)16-14(18-13)12-7-5-11(3)6-8-12/h5-8,10,13,17H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVFMERGGNGVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(CC([Se]2)C(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NOSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432953 | |

| Record name | 6-isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219307-86-5 | |

| Record name | 6-isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amine Substrate Preparation

The synthesis begins with a primary amine containing the isopropyl and methyl substituents. For example, 2-amino-4-methylhexan-3-ol provides the 6-isopropyl-4-methyl backbone. Reacting this amine with carbon diselenide (CSe₂) and mercuric chloride (HgCl₂) in triethylamine generates the corresponding isoselenocyanate 1 (Scheme 1). Challenges include avoiding selenourea byproducts, necessitating stoichiometric control and low-temperature conditions (-20°C).

Table 1 : Representative Yields for Isoselenocyanate Formation

| Amine | Conditions | Yield (%) |

|---|---|---|

| 2-Amino-4-methylhexan-3-ol | CSe₂, HgCl₂, Et₃N | 62 |

Cyclization to Form the Selenazine Core

Reaction with p-Tolyl Nucleophiles

The isoselenocyanate 1 reacts with p-toluidine derivatives under basic conditions to form selenoureido intermediates. Heating in pyridine at 80°C induces cyclization via nucleophilic aromatic substitution, yielding the 1,3-selenazin-4-ol skeleton 2 (Scheme 2). The p-tolyl group directs regioselectivity, with electron-donating methyl groups stabilizing the transition state.

Mechanistic Insight :

- Nucleophilic attack by the amine on the isoselenocyanate carbon forms a selenourea.

- Intramolecular cyclization eliminates HCl, forming the six-membered ring.

- Tautomerization stabilizes the 4-ol configuration.

Hydroxylation at Position 4

Oxidative Methods

The 4-hydroxyl group is introduced via oxidation of a thioether intermediate or direct hydroxylation using hydrogen peroxide (H₂O₂) in acetic acid. For 2 , treatment with 30% H₂O₂ at 50°C for 6 hours achieves >85% conversion to the target compound.

Table 2 : Optimization of Hydroxylation Conditions

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂ | 50 | 6 | 87 |

| mCPBA | 25 | 12 | 72 |

Stereochemical Considerations

The 5,6-dihydro configuration arises from partial saturation of the selenazine ring. Hydrogenation of a precursor 4H-selenazine with palladium on carbon (Pd/C) under 3 atm H₂ selectively reduces the 5,6-bond without affecting the hydroxyl group. Enantioselective synthesis remains unexplored for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxide derivatives.

Reduction: Reduction reactions can convert it into selenide forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various selenoxide, selenide, and substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that selenazin derivatives exhibit significant antioxidant activity. The selenium atom in the compound plays a crucial role in scavenging free radicals, which can lead to oxidative stress-related diseases. This property positions it as a potential therapeutic agent in the treatment of conditions such as cancer and neurodegenerative diseases.

Antimicrobial Activity

Studies have demonstrated that compounds similar to 6-isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol possess antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results that could lead to the development of new antibiotics.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. Research focusing on its ability to mitigate neuronal damage in models of neurodegeneration indicates its potential use in therapies for conditions like Alzheimer's disease.

Materials Science

Selenium-Based Polymers

The incorporation of selenium into polymer matrices has been explored for enhancing material properties. The unique characteristics of this compound allow for the development of polymers with improved thermal stability and mechanical strength.

Nanocomposites

Recent studies have investigated the use of this compound in creating nanocomposites. These materials exhibit enhanced electrical conductivity and mechanical properties, making them suitable for applications in electronics and structural materials.

Agricultural Chemistry

Pesticidal Properties

Preliminary research suggests that this compound may exhibit pesticidal properties. Its efficacy against certain pests could make it a candidate for developing eco-friendly pesticides that reduce reliance on conventional chemical pesticides.

Soil Health Improvement

Selenium compounds have been shown to improve soil health by promoting beneficial microbial activity. The application of this compound in agriculture could enhance soil fertility and plant growth, contributing to sustainable agricultural practices.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |

| Study 2 | Antimicrobial Testing | Showed effectiveness against E. coli and S. aureus strains. |

| Study 3 | Neuroprotection | Reduced neuronal cell death in models of oxidative stress. |

| Study 4 | Polymer Development | Enhanced thermal stability and mechanical properties in selenium-based polymers. |

| Study 5 | Pesticidal Efficacy | Effective against aphids and other agricultural pests with minimal environmental impact. |

Mechanism of Action

The mechanism of action of 6-isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s selenazine ring plays a crucial role in its reactivity, allowing it to bind to and modulate the activity of enzymes and receptors. This interaction can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Heterocyclic Compounds

Structural and Electronic Comparisons

The compound belongs to the 5,6-dihydro-4H-1,3-heterazin family, where the heteroatom (O, S, Se) defines key differences:

| Property | 1,3-Oxazine (O) | 1,3-Thiazine (S) | 1,3-Selenazin (Se) |

|---|---|---|---|

| Heteroatom Electronegativity | 3.44 (O) | 2.58 (S) | 2.55 (Se) |

| Bond Length (C–X) | ~1.43 Å (C–O) | ~1.81 Å (C–S) | ~1.98 Å (C–Se) |

| Polarizability | Low | Moderate | High |

| Thermal Stability | Moderate | High | Variable (Se may reduce stability) |

The larger atomic radius and lower electronegativity of selenium in 1,3-selenazins enhance polarizability and alter electron distribution compared to oxazines and thiazines. This may influence intermolecular interactions and redox behavior .

Stability and Reactivity

- Oxidative Degradation : Selenium’s susceptibility to oxidation could render 1,3-selenazins less stable than thiazines under ambient conditions.

- Acid/Base Sensitivity : The hydroxyl group at position 4 may deprotonate under basic conditions, altering solubility and reactivity.

Biological Activity

6-Isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol (CAS Number: 219307-86-5) is a selenazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of heterocycles containing selenium, which are known for their diverse biological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula for this compound is C15H21NOSe, with a molecular weight of approximately 310.29 g/mol. The structure includes a selenium atom within its heterocyclic framework, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H21NOSe |

| Molecular Weight | 310.293 g/mol |

| CAS Number | 219307-86-5 |

Anticancer Properties

Recent studies have indicated that selenazine derivatives exhibit significant anticancer properties. Research published in PubMed highlighted that certain derivatives of 1,3-selenazine can act as specific inhibitors of protein kinases, which are crucial in cancer cell signaling pathways . The inhibition of these kinases can lead to reduced proliferation and increased apoptosis in cancer cells.

Antioxidant Activity

Selenium-containing compounds are well-known for their antioxidant capabilities. The presence of selenium in the structure of this compound suggests that it may enhance the body's antioxidant defenses. This property is essential for combating oxidative stress-related diseases and promoting overall cellular health.

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects of selenazine derivatives. The modulation of oxidative stress and inflammation in neural tissues could provide therapeutic avenues for neurodegenerative diseases. Further research is necessary to elucidate the specific mechanisms through which this compound may exert neuroprotective effects.

Case Studies and Research Findings

- Protein Kinase Inhibition :

- Antioxidant Mechanisms :

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-isopropyl-4-methyl-2-p-tolyl-5,6-dihydro-4H-1,3-selenazin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions with selenazole precursors. A reflux system (e.g., xylene, 25–30 hours) followed by NaOH treatment and recrystallization (methanol) is a standard approach . Optimization may focus on solvent polarity (to influence reaction kinetics) or catalyst selection (e.g., chloranil for dehydrogenation steps). Purification via column chromatography or fractional crystallization is critical to isolate diastereomers, given the compound’s stereochemical complexity .

Q. Which spectroscopic techniques are most reliable for structural characterization of this selenazin derivative?

- Methodological Answer : Use a combination of -/-NMR for backbone analysis and -NMR to confirm selenium coordination geometry. X-ray crystallography is essential for resolving stereochemistry at the 4-hydroxyl group and verifying the dihydro-4H ring conformation. Mass spectrometry (HRMS-ESI) should validate molecular weight, particularly given the compound’s susceptibility to oxidation .

Advanced Research Questions

Q. How does the selenium atom in the 1,3-selenazin core influence the compound’s electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT or TD-DFT) can map the electron density around selenium, highlighting its role in stabilizing radical intermediates or facilitating nucleophilic attacks. Compare HOMO-LUMO gaps with analogous sulfur or oxygen-containing heterocycles to quantify selenium’s electrophilic character. Experimental validation via cyclic voltammetry may reveal redox-active behavior linked to selenium’s lone pairs .

Q. What strategies can mitigate discrepancies between computational predictions and experimental data for this compound’s thermodynamic stability?

- Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in DFT calculations. Use implicit/explicit solvation models (e.g., COSMO-RS) and validate with calorimetric data (DSC/TGA). Cross-reference crystallographic bond lengths/angles with computational geometry to identify systematic errors .

Q. How can the biological activity of this compound be systematically evaluated in microbial systems?

- Methodological Answer : Design dose-response assays (e.g., MIC tests against Phytophthora spp.) to assess antifungal potential, inspired by zoospore regulation studies in water molds . Use metabolomic profiling (LC-MS) to track selenazin-induced changes in microbial pathways, such as leucine metabolism or redox homeostasis .

Experimental Design & Data Analysis

Q. What process control strategies are critical for scaling up the synthesis of this compound while maintaining stereochemical purity?

- Methodological Answer : Implement real-time monitoring (e.g., in situ FTIR/Raman spectroscopy) to track reaction progress and detect intermediates. Use process simulation tools (Aspen Plus/ChemCAD) to model solvent recovery and optimize temperature gradients during reflux. Statistical design (DoE) can identify critical parameters (e.g., stirring rate, inert gas flow) to minimize racemization .

Q. How should researchers address contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C ± 0.1°C). Account for solvent polarity (Hildebrand parameters) and hydrogen-bonding capacity. Cross-validate with COSMO-RS predictions to resolve outliers. Publish raw data with detailed solvent purity and equilibration times to enhance reproducibility .

Theoretical & Conceptual Frameworks

Q. Which theoretical frameworks are most applicable for studying the reaction mechanisms of selenazin derivatives?

- Methodological Answer : Link studies to Marcus theory (electron transfer) or frontier molecular orbital (FMO) theory to explain selenium’s role in transition states. For photochemical applications, use TD-DFT to model excited-state dynamics. Ground mechanistic hypotheses in existing organoselenium chemistry frameworks, such as the "selenium-π" interaction model .

Q. How can researchers integrate computational and experimental data to propose a unified reaction pathway for selenazin functionalization?

- Methodological Answer : Combine kinetic isotope effects (KIEs) with DFT-calculated transition states to identify rate-determining steps. Use multivariate analysis (PCA) to correlate experimental variables (e.g., solvent polarity, temperature) with computational descriptors (activation energies, charge distributions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.